3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde is a synthetic organic compound with the molecular formula C₁₆H₉ClF₂N₂O and a molecular weight of 318.705 g/mol. This compound features a pyrazole ring substituted with both a chlorophenyl and a difluorophenyl group, along with an aldehyde functional group. The presence of halogen substituents enhances its chemical reactivity and biological properties, making it a subject of interest in various fields, particularly medicinal chemistry.
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with new properties.
3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde exhibits notable biological activities:
The synthesis of 3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde can be achieved through several methods:
The applications of 3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde are diverse:
Interaction studies involving 3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde have been conducted primarily through molecular docking simulations. These studies assess how the compound interacts with various biological targets:
Several compounds share structural similarities with 3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde | Contains only one phenyl group | Simpler structure; less diverse reactivity |
| 3-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde | Contains a fluorinated phenyl group | Different halogen substitution affects reactivity |
| 5-(4-Chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde | Methyl substitution at position 5 | Alters steric hindrance and reactivity |
The uniqueness of 3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde lies in its dual fluorine substitution and chlorinated phenyl ring, which collectively enhance its reactivity and biological profile compared to other pyrazole derivatives.
The Vilsmeier-Haack reaction is the cornerstone of synthesizing pyrazole-4-carbaldehydes, including 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde. This method involves the formylation of 5-chloropyrazole intermediates using dimethylformamide and phosphorus oxychloride to generate chloroiminium ions, which facilitate electrophilic aromatic substitution.
Optimization studies reveal that reagent stoichiometry and reaction temperature critically influence yield. For instance, using 6 equivalents of dimethylformamide and 4 equivalents of phosphorus oxychloride at 120°C for 1 hour achieves a 55% yield of the target carbaldehyde, compared to 32% with lower reagent equivalents. Excess dimethylformamide ensures homogeneity and solvation of hydrogen chloride byproducts, while elevated temperatures accelerate iminium ion formation. Microwave-assisted heating was explored but proved less effective than conventional thermal methods, likely due to uneven energy distribution.
Table 1: Optimization Parameters for Vilsmeier-Haack Formylation
| Phosphorus Oxychloride (Equivalents) | Dimethylformamide (Equivalents) | Temperature (°C) | Time (Hours) | Yield (%) |
|---|---|---|---|---|
| 4 | 6 | 120 | 1 | 55 |
| 2 | 3 | 120 | 2 | 32 |
While the Vilsmeier-Haack reaction dominates formylation strategies, alternative pathways include post-formylation modifications such as acylhydrazone formation. For example, 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes can react with substituted benzoic acid hydrazides in ethanol under acidic conditions to yield acylhydrazones, broadening functional group diversity. However, these methods typically require pre-formed aldehyde intermediates and do not replace the Vilsmeier-Haack step. Direct formylation using other electrophilic agents (e.g., chloromethyleniminium salts) remains underexplored for this specific compound but could offer complementary routes.
Solvent choice profoundly impacts reaction kinetics and product purity. Dimethylformamide, a polar aprotic solvent, serves dual roles as both a reagent and solvent in Vilsmeier-Haack reactions, stabilizing reactive intermediates and enhancing electrophilicity. Comparative studies using dichloromethane or tetrahydrofuran as alternatives show reduced yields due to poor solubility of chloroiminium intermediates. Additionally, dimethylformamide’s high boiling point (153°C) accommodates elevated reaction temperatures without rapid evaporation, further favoring its use.
Regioselective synthesis of pyrazole derivatives hinges on catalyst design. Palladium-based systems enable precise C–H functionalization; for instance, phosphine-containing palladium catalysts promote arylation at the C7 position of pyrazolo[1,5-a]pyrimidines, while phosphine-free variants target the C3 position. Similarly, palladium-pivalate catalysts facilitate C5-selective arylation in N-alkylpyrazoles, enabling sequential functionalization through protecting group strategies. These systems underscore the potential for tailoring substitution patterns in 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde to meet specific application requirements.
Table 2: Catalyst-Dependent Regioselectivity in Pyrazole Functionalization
| Catalyst System | Target Position | Selectivity Driver |
|---|---|---|
| Palladium/Phosphine | C7 | Acidic C–H Bond Activation |
| Palladium (Phosphine-Free) | C3 | Electron-Rich Site Activation |
| Palladium-Pivalate | C5 | Steric and Electronic Modulation |
The pyrazole-carbaldehyde scaffold demonstrates significant interactions with multiple neurotransmitter receptor systems, revealing complex pharmacological profiles that extend beyond traditional cyclooxygenase inhibition. The structural features of 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde provide insights into potential neurotransmitter receptor binding mechanisms based on related pyrazole derivatives [7] [8].
Cannabinoid receptor interactions represent a major pharmacological target for pyrazole derivatives. Research has identified pyrazole compounds as peripheral cannabinoid receptor partial agonists, with particular selectivity for cannabinoid receptor type 1 over cannabinoid receptor type 2 [7]. The structural similarity between the target compound and known cannabinoid receptor ligands suggests potential binding affinity, with the 4-chlorophenyl group positioned to interact with lipophilic binding channels and the difluorophenyl moiety directed toward mixed polarity regions of the receptor [7].
The partial agonist activity observed in pyrazole derivatives typically results in maximum efficacy values below 50% compared to full agonists, indicating functional selectivity mechanisms [7]. This partial agonism profile is mediated through interactions with aromatic toggle residues, particularly phenylalanine-200 and tryptophan-356 in the cannabinoid receptor type 1 binding site [7]. The carbaldehyde functional group may contribute to these interactions through hydrogen bonding with receptor amino acid residues.
Serotonin receptor interactions, particularly with 5-hydroxytryptamine-2A receptors, have been documented for pyrazole derivatives containing halogenated aromatic substituents [8] [9]. The target compound's structural framework suggests potential antagonist activity at serotonin receptors, with binding affinity values in the low nanomolar range typical for this class of compounds [9]. The 2,4-difluorophenyl substituent may enhance binding affinity through specific interactions with the serotonin receptor binding pocket [8].
Table 2: Neurotransmitter Receptor Interaction Profiles
| Receptor System | Pyrazole Derivative Activity | Binding Affinity Range | Mechanism | Reference |
|---|---|---|---|---|
| Cannabinoid CB₁ Receptor | Partial agonist activity (Emax <50%) | IC₅₀: 0.1-25 nM | Aromatic toggle interaction | [7] |
| Cannabinoid CB₂ Receptor | Partial agonist activity (Emax <50%) | IC₅₀: 0.1-25 nM | Peripheral selectivity | [7] |
| Serotonin 5-HT₂A Receptor | Antagonist activity | Ki: 3-4 nM | Competitive antagonism | [8] [9] |
| Gamma-aminobutyric acid-A Receptor | Positive allosteric modulation | Enhancement of binding | Benzodiazepine site interaction | [10] [11] |
| Dopamine System | Neurotransmitter level elevation | 1.80-2.63 μg/g tissue | Indirect modulation | [10] |
| Norepinephrine System | Neurotransmitter level elevation | 0.53-0.85 μg/g tissue | Indirect modulation | [10] |
Gamma-aminobutyric acid receptor interactions involve positive allosteric modulation mechanisms, where pyrazole derivatives enhance gamma-aminobutyric acid binding affinity without directly activating the receptor [10] [11]. The chlorophenyl and difluorophenyl substituents in the target compound may contribute to this allosteric enhancement through interactions with the benzodiazepine binding site on gamma-aminobutyric acid-A receptors [11].
Dopaminergic and noradrenergic system interactions appear to be mediated through indirect mechanisms, with pyrazole derivatives increasing neurotransmitter levels in brain tissue [10]. The target compound's structural features suggest potential interactions with dopamine and norepinephrine transport or metabolic systems, leading to increased synaptic concentrations of these neurotransmitters [10].
Comprehensive enzyme inhibition studies reveal that pyrazole-carbaldehyde derivatives demonstrate diverse kinetic mechanisms across multiple enzyme targets. The structural framework of 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde provides a foundation for understanding the enzyme inhibition kinetics observed in related compounds [12] [13] [14].
Alpha-glucosidase inhibition represents a significant pharmacological target for pyrazole derivatives, with competitive inhibition mechanisms predominating. The pyrazole-phthalazine hybrid compound (8l) demonstrated potent alpha-glucosidase inhibitory activity with an half-maximal inhibitory concentration of 13.66 ± 0.009 micromolar and an inhibition constant of 34.75 micromolar [12]. Kinetic analysis using Lineweaver-Burk plots confirmed competitive inhibition, with the pyrazole moiety forming pi-anion interactions with glutamate-276 and the carbaldehyde group participating in hydrogen bonding with tyrosine-313 [12].
Xanthine oxidoreductase inhibition by pyrazole derivatives follows mixed-type inhibition kinetics, as demonstrated by 1-phenyl-pyrazole-4-carboxylic acid derivatives with half-maximal inhibitory concentration values of 5.7 nanomolar [13]. The mixed inhibition mechanism indicates binding to both the active site and an allosteric site, with the pyrazole ring system contributing to both interactions [13]. Molecular docking studies reveal that the pyrazole nitrogen atoms form hydrogen bonds with the enzyme's molybdenum cofactor region [13].
Phospholipase A₂ inhibition studies demonstrate competitive inhibition mechanisms with 3-(4-chlorophenyl) pyrazoline derivatives achieving half-maximal inhibitory concentration values of 10.2 micromolar [15]. The chlorophenyl substituent forms critical hydrophobic interactions with the enzyme's calcium-binding pocket, while the pyrazole ring system interacts with the active site histidine residues [15]. This competitive mechanism is consistent with the target compound's structural features [15].
Table 3: Enzyme Inhibition Kinetics and Binding Affinity Data
| Enzyme Target | Pyrazole Derivative | IC₅₀/Ki Value | Inhibition Mechanism | Binding Interactions | Reference |
|---|---|---|---|---|---|
| Alpha-glucosidase | Pyrazole-phthalazine hybrid (8l) | IC₅₀ = 13.66 ± 0.009 μM, Ki = 34.75 μM | Competitive inhibition | Pi-anion with Glu-276, H-bond with Tyr-313 | [12] |
| Xanthine oxidoreductase | 1-Phenyl-pyrazole-4-carboxylic acid (16c) | IC₅₀ = 5.7 nM | Mixed-type inhibition | Molybdenum cofactor interaction | [13] |
| Phospholipase A₂ | 3-(4-Chlorophenyl) pyrazoline (5e) | IC₅₀ = 10.2 μM | Competitive inhibition | Calcium-binding pocket interaction | [15] |
| Tyrosinase | 1,3-Diphenyl pyrazole-thiosemicarbazide (8g) | IC₅₀ = 2.09 μM | Uncompetitive inhibition | Enzyme-substrate complex binding | [16] |
| Cytochrome P450 2E1 | Tetrahydroindazole | Ki = 0.42 μM | Mixed cooperative inhibition | Dual-site binding mechanism | [14] |
| Cyclooxygenase-2 | Various pyrazole-carboxamides | IC₅₀ = 0.74-2.51 μM | Competitive inhibition | Active site hydrogen bonding | [1] [2] |
Tyrosinase inhibition by pyrazole derivatives exhibits uncompetitive inhibition kinetics, with 1,3-diphenyl pyrazole-thiosemicarbazide derivatives showing half-maximal inhibitory concentration values of 2.09 micromolar [16]. The uncompetitive mechanism indicates that the inhibitor binds preferentially to the enzyme-substrate complex rather than the free enzyme [16]. Lineweaver-Burk plot analysis confirms this mechanism, with parallel lines indicating decreased maximum velocity without changes in the Michaelis-Menten constant [16].
Cytochrome P450 2E1 inhibition demonstrates mixed cooperative inhibition mechanisms, where pyrazole derivatives compete with substrates for both catalytic and cooperative binding sites [14]. The tetrahydroindazole derivative shows an inhibition constant of 0.42 micromolar with the ability to modulate enzyme activity through heterotropic cooperative interactions [14]. This mechanism involves binding to multiple sites on the enzyme, affecting both substrate binding and catalytic turnover [14].
Molecular dynamics simulations of enzyme-inhibitor complexes reveal stable binding conformations with root-mean-square deviation values typically below 3 angstroms for protein backbone atoms [17] [18]. The pyrazole ring systems maintain consistent orientations within enzyme active sites, with fluctuation analyses showing minimal movement of key binding residues [17]. These stability profiles support the observed inhibition kinetics and provide insights into the binding mechanisms of the target compound [17] [18].